5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to exert its effects through the inhibition of NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system (UPS).
Mécanisme D'action
5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide exerts its effects through the inhibition of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is a key step in the regulation of the UPS, which is responsible for the degradation of intracellular proteins. By inhibiting NAE, this compound disrupts the UPS and leads to the accumulation of proteins that are critical for cell cycle progression and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapeutic agents. This compound has also been shown to inhibit angiogenesis and metastasis, two key processes involved in cancer progression. In addition, this compound has been shown to enhance the immune response to cancer cells, making it a promising candidate for combination therapy with immunotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its specificity for NAE, which allows for targeted inhibition of the UPS without affecting other cellular processes. This compound has also been shown to have a favorable toxicity profile in preclinical models, with minimal off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
Future research on 5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide should focus on optimizing its pharmacokinetic properties, such as increasing its half-life and bioavailability. In addition, studies should be conducted to determine the optimal dosing and scheduling of this compound in combination with other chemotherapeutic agents and immunotherapeutic agents. Finally, further investigation is needed to elucidate the molecular mechanisms underlying the synergistic effects of this compound with other agents, which may lead to the development of more effective cancer therapies.
Applications De Recherche Scientifique
5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in a variety of cancer cell lines. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in both in vitro and in vivo models.
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-15-9-5-2-6-11(15)16-10-14(23-26-16)17(24)22-13-8-4-3-7-12(13)18(19,20)21/h2-10H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUCQYNBHQKVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.